molecular formula C20H17ClF3N3O2S B2992868 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-23-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2992868
CAS RN: 688336-23-4
M. Wt: 455.88
InChI Key: YXTKGHYXVJTIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17ClF3N3O2S and its molecular weight is 455.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism in Liver Microsomes

Research has highlighted the metabolism of chloroacetamide herbicides in liver microsomes from humans and rats, underlining the carcinogenic potential of these compounds through metabolic activation pathways. These studies are vital for understanding the biotransformation and potential risks associated with exposure to these chemicals in both environmental and occupational settings (Coleman et al., 2000).

Antibacterial Agents

The synthesis of derivatives, including imidazol-thioacetamide compounds, has been explored for their antibacterial properties. This research contributes to the development of new antibacterial agents against resistant strains, showcasing the potential of these compounds in addressing the global challenge of antibiotic resistance (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Activity

Several studies have synthesized and evaluated thiazole and imidazole derivatives for their anticancer activity. These findings are instrumental in the search for new chemotherapeutic agents, offering insights into the structure-activity relationships and mechanisms of action against various cancer cell lines (Evren et al., 2019); (Duran & Demirayak, 2012).

Anticonvulsant Activity

Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives has revealed anticonvulsant properties, highlighting the therapeutic potential of these compounds in epilepsy treatment and the importance of further investigation into their mechanism of action and efficacy (Aktürk et al., 2002).

Structural Studies

Structural analyses of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have contributed to the understanding of molecular interactions and the design of molecules with desired biological activities. These studies are foundational for medicinal chemistry, facilitating the rational design of drugs with optimized efficacy and minimized side effects (Boechat et al., 2011).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O2S/c1-2-29-15-6-4-14(5-7-15)27-10-9-25-19(27)30-12-18(28)26-17-11-13(20(22,23)24)3-8-16(17)21/h3-11H,2,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTKGHYXVJTIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.